![molecular formula C19H21NO3 B5737046 [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate CAS No. 6240-18-2](/img/structure/B5737046.png)
[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate: is an organic compound characterized by its unique structure, which includes a diethylcarbamoyl group attached to a phenyl ring, further connected to another phenyl ring and an ethanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate typically involves multiple steps, starting with the preparation of the diethylcarbamoyl phenyl intermediate. This intermediate is then reacted with another phenyl ring under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The phenyl rings in the compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties tailored for various applications.
Biology
In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biochemical pathways and interactions within cells.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, leveraging its unique molecular structure to target specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and materials with specific desired properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate involves its interaction with specific molecular targets within biological systems. The diethylcarbamoyl group may play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis (diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore with similar structural features.
Dichloroanilines: Compounds with aniline rings substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
What sets [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
[4-[3-(diethylcarbamoyl)phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)19(22)17-8-6-7-16(13-17)15-9-11-18(12-10-15)23-14(3)21/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZBSCBLBKOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977961 |
Source


|
| Record name | 3'-(Diethylcarbamoyl)[1,1'-biphenyl]-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-18-2 |
Source


|
| Record name | 3'-(Diethylcarbamoyl)[1,1'-biphenyl]-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5736977.png)
![3-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5736980.png)
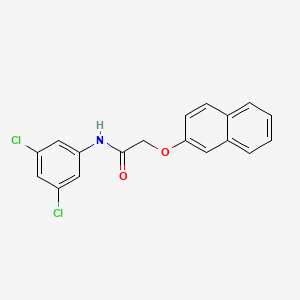
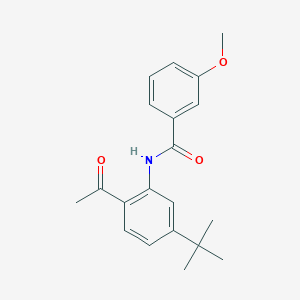
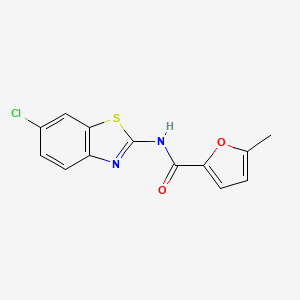
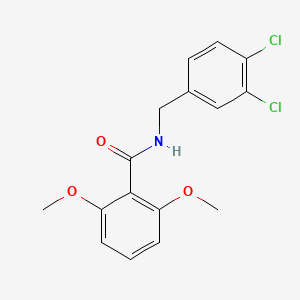
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
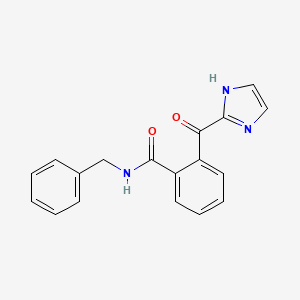
![3-chloro-4-ethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5737040.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B5737052.png)
![2-[(4-Propan-2-ylbenzoyl)carbamothioylamino]benzamide](/img/structure/B5737054.png)
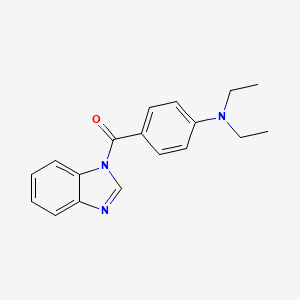
![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
